An In-depth Technical Guide to 2-Allyl-3,4-dimethoxybenzaldehyde
An In-depth Technical Guide to 2-Allyl-3,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-3,4-dimethoxybenzaldehyde, with the CAS Number 92345-90-9, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an allyl group ortho to the aldehyde functionality and two methoxy groups on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, particularly as an intermediate for antineoplastic agents.
Core Properties of 2-Allyl-3,4-dimethoxybenzaldehyde
| Property | 2-Allyl-3,4-dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| CAS Number | 92345-90-9[1] | 613-45-6[2] | 120-14-9[3] |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃[3] |
| Molecular Weight | 206.24 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol [3] |
| Appearance | - | Light brown powder/solid[2] | Peach coloured crystals[4] |
| Melting Point | - | 68 - 72 °C[2] | 40 - 43 °C |
| Boiling Point | - | 165 °C @ 10 mmHg[2] | 281 °C |
| Solubility | Low water solubility is expected | - | Slightly soluble in hot water; freely soluble in alcohol and ether |
Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde: An Experimental Protocol
The synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde can be achieved through a Claisen rearrangement of the corresponding allyl ether of 3,4-dimethoxyphenol, followed by formylation. While a specific protocol for this exact molecule is not detailed in the provided search results, a representative procedure can be adapted from the synthesis of a similar compound, 2-allyl-3-hydroxybenzaldehyde.
Reaction Scheme:
Step 1: Synthesis of 3,4-Dimethoxyphenyl allyl ether (Not detailed in search results, general procedure)
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3,4-Dimethoxyphenol is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated under reflux to drive the etherification to completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
Step 2: Claisen Rearrangement to 2-Allyl-3,4-dimethoxyphenol
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The 3,4-dimethoxyphenyl allyl ether is heated to a high temperature, typically in the range of 180-220°C, in an inert solvent or neat. This thermal rearrangement proceeds via a[5][5]-sigmatropic shift to yield the ortho-allyl phenol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is purified, usually by column chromatography on silica gel.
Step 3: Formylation to 2-Allyl-3,4-dimethoxybenzaldehyde
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The formyl group is introduced onto the aromatic ring of 2-Allyl-3,4-dimethoxyphenol. A common method for this transformation is the Vilsmeier-Haack reaction. This involves treating the phenol with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperature, followed by heating. After the reaction is complete, the mixture is quenched with ice-water and neutralized, leading to the precipitation of the aldehyde. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Applications in Drug Development: A Precursor to Antineoplastic Agents
2-Allyl-3,4-dimethoxybenzaldehyde serves as a valuable intermediate in the synthesis of potential anticancer drugs. The aldehyde functional group is particularly useful for the formation of Schiff bases (imines) through condensation with primary amines. The resulting azomethine group (-HC=N-) in the Schiff base is often implicated in the biological activity of these compounds, including their cytotoxic effects on cancer cells.
The proposed mechanism of action for many Schiff base-containing anticancer agents involves the induction of apoptosis (programmed cell death). This can be initiated through various cellular pathways, often involving the mitochondria.
Studies on Schiff bases derived from various benzaldehydes have shown that these compounds can induce apoptosis in cancer cell lines.[5][6] The anticancer mechanism is often attributed to the presence of the azomethine group, which can interact with biological targets within the cancer cell, leading to cell death.[6] The lipophilicity and electronic properties conferred by the allyl and dimethoxy substituents on the benzaldehyde ring can further modulate the biological activity of the resulting Schiff base drug.
References
- 1. Buy 2-Allyl-3,4-dimethoxybenzaldehyde | 92345-90-9 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3,4-Dimethoxy-benzaldehyde(120-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

